Evidence Item 1: Synergistic Potentiation of CFTR Class II/III Mutants When Combined with VX-770 — Direct Head-to-Head vs. VX-770 Alone and SBC040 Alone
In halide-sensitive fluorescence quenching assays and Ussing chamber electrophysiology, SBC040 alone potentiates CFTR channel activity with an EC₅₀ close to 1 µM at low forskolin concentration (cAMP-independent conditions). Critically, when SBC040 is co-applied with VX-770, a synergistic effect is observed — channel activity exceeds the sum of individual effects — on multiple CFTR mutants of classes II (e.g., F508del) and III (gating mutants) [1]. This synergy is mechanistically attributed to simultaneous occupation of distinct binding sites: VX-770 within the MSDs and SBC040 at the ATP-binding site vicinity of the NBDs, as supported by molecular dynamics simulations [1]. In contrast, GLPG1837 and VX-770 share a common binding site and thus compete rather than synergize when co-applied on wild-type CFTR, underscoring SBC040's unique combinatorial compatibility with VX-770 [2].
| Evidence Dimension | Synergistic vs. additive CFTR channel potentiation in combinatorial regimens |
|---|---|
| Target Compound Data | SBC040 alone: EC₅₀ ≈ 1 µM (low forskolin); SBC040 + VX-770: synergistic (channel activity > additive sum) |
| Comparator Or Baseline | VX-770 alone: EC₅₀ = 25 nM (F508del-CFTR) and 100 nM (G551D-CFTR) in FRT cells (phosphorylation-dependent). SBC219: also synergistic with VX-770. GLPG1837: EC₅₀ = 3 nM (F508del) and 339 nM (G551D) — competes with VX-770 rather than synergizes. |
| Quantified Difference | SBC040 + VX-770 combination yields supra-additive potentiation; qualitative synergy noted in original paper (exact fold-synergy not extracted from abstract data). No synergy observed between GLPG1837 and VX-770 due to shared binding site. |
| Conditions | Halide-sensitive fluorescence assay (CFTR-YFP quenching) and Ussing chamber electrophysiology; HEK-293 and CFBE41o⁻ cells expressing wild-type and mutant CFTR; low forskolin (cAMP-independent) conditions for SBC040. |
Why This Matters
For procurement decisions in CFTR combinatorial pharmacology programs, SBC040 is distinguished from ivacaftor and GLPG1837 by its ability to synergize with VX-770 — a feature that neither GLPG1837 (binding site competitor) nor VX-770 alone (monotherapy ceiling) can provide, enabling experimental dissection of multi-site CFTR potentiation strategies.
- [1] Froux L, Boucherle B, Hoffmann B, Fortuné A, Haudecoeur R, Boinot C, Décout J-L, Becq F, Callebaut I, Mornon J-P, Lehn P. Targeting different binding sites in the CFTR structures allows to synergistically potentiate channel activity. Eur J Med Chem. 2020;190:112116. View Source
- [2] Yeh HI, Qiu L, Sohma Y, Conrath K, Zou X, Hwang TC. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770. J Gen Physiol. 2019;151(7):912-928. View Source
